molecular formula C20H24FN3O4S B296508 N-(3-fluorophenyl)-N-{2-[4-(2-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}methanesulfonamide

N-(3-fluorophenyl)-N-{2-[4-(2-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}methanesulfonamide

Cat. No.: B296508
M. Wt: 421.5 g/mol
InChI Key: VQSXZEVMZZSRSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-fluorophenyl)-N-{2-[4-(2-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}methanesulfonamide, commonly known as FMP, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. FMP belongs to the class of sulfonamide compounds and has been found to exhibit promising results in various scientific studies.

Mechanism of Action

FMP exerts its therapeutic effects by inhibiting the activity of certain enzymes and receptors in the body. It has been found to inhibit the activity of carbonic anhydrase, an enzyme that plays a role in tumor growth and metastasis. FMP also acts as a serotonin and dopamine reuptake inhibitor, which makes it a potential candidate for the treatment of depression and anxiety.
Biochemical and Physiological Effects:
FMP has been found to induce apoptosis, or programmed cell death, in cancer cells. It also inhibits the migration and invasion of cancer cells, which can prevent tumor growth and metastasis. FMP has also been found to increase the levels of certain neurotransmitters in the brain, which can alleviate symptoms of depression and anxiety.

Advantages and Limitations for Lab Experiments

One of the major advantages of FMP is its potent antitumor activity, which makes it a promising candidate for cancer therapy. However, FMP has certain limitations, including its low solubility in water and its potential toxicity at high doses.

Future Directions

There are several future directions for the study of FMP. One potential direction is the development of more efficient synthesis methods for FMP, which can increase its availability for research and clinical use. Another direction is the exploration of FMP's potential use in combination with other drugs for cancer therapy. Additionally, further studies are needed to determine the optimal dosage and administration of FMP for therapeutic use.

Synthesis Methods

The synthesis method of FMP involves several steps, including the reaction of 3-fluoroaniline with 2-(4-(2-methoxyphenyl)piperazin-1-yl)acetic acid, followed by the reaction of the resulting intermediate with methanesulfonyl chloride. The final product is obtained through purification and isolation techniques.

Scientific Research Applications

FMP has been extensively studied for its potential use in the treatment of various diseases. It has been found to exhibit potent antitumor activity, making it a promising candidate for cancer therapy. FMP has also been studied for its potential use in the treatment of depression, anxiety, and other mental health disorders.

Properties

Molecular Formula

C20H24FN3O4S

Molecular Weight

421.5 g/mol

IUPAC Name

N-(3-fluorophenyl)-N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]methanesulfonamide

InChI

InChI=1S/C20H24FN3O4S/c1-28-19-9-4-3-8-18(19)22-10-12-23(13-11-22)20(25)15-24(29(2,26)27)17-7-5-6-16(21)14-17/h3-9,14H,10-13,15H2,1-2H3

InChI Key

VQSXZEVMZZSRSD-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1N2CCN(CC2)C(=O)CN(C3=CC(=CC=C3)F)S(=O)(=O)C

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)C(=O)CN(C3=CC(=CC=C3)F)S(=O)(=O)C

Origin of Product

United States

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